molecular formula C14H11N B3052470 1-Phenanthrenamine CAS No. 4176-53-8

1-Phenanthrenamine

Cat. No. B3052470
CAS RN: 4176-53-8
M. Wt: 193.24 g/mol
InChI Key: CXZOCEZMGWOOFD-UHFFFAOYSA-N
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Description

1-Phenanthrenamine, also known as N-phenyl-1-aminonaphthalene, is a chemical compound belonging to the phenanthrene family. It is a colorless to light yellow crystalline solid that has been widely used in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenanthrenamine involves its ability to interact with biological molecules such as proteins and nucleic acids. It has been found to bind to the DNA molecule and inhibit its replication, which makes it a potential candidate for the development of anti-cancer drugs. Additionally, it has been shown to bind to various proteins and enzymes, which can modulate their activity and function.
Biochemical and Physiological Effects:
1-Phenanthrenamine has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis or programmed cell death in cancer cells, which makes it a potential candidate for the development of anti-cancer drugs. Additionally, it has been found to have antioxidant properties that can protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Phenanthrenamine in laboratory experiments include its high sensitivity and selectivity for detecting and imaging biological molecules. Moreover, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research and development of 1-Phenanthrenamine. One potential direction is the synthesis of new derivatives and analogs that can have improved properties for specific applications. Another direction is the development of new methods for the detection and imaging of biological molecules using 1-Phenanthrenamine. Additionally, further research is needed to explore its potential applications in the development of new drugs for various diseases.

Scientific Research Applications

1-Phenanthrenamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective organic fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. Moreover, it has been used as a precursor for the synthesis of other fluorescent compounds that can be used in various biological and medical applications.

properties

IUPAC Name

phenanthren-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZOCEZMGWOOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961963
Record name Phenanthren-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminophenanthrene

CAS RN

4176-53-8, 64849-97-4
Record name 1-Phenanthrenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenanthrenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthren-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENANTHRENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJ0019CP1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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